1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-14(5-2-8(7)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQJTXNAUZMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical metabolic pathways.
Target Enzymes:
- Glutaminase 1 Inhibition : Similar compounds have been shown to inhibit glutaminase 1, a key enzyme in the glutamine metabolic pathway often upregulated in cancer cells. This inhibition can disrupt energy production and biosynthetic processes in tumor cells, potentially leading to antineoplastic effects, particularly in glioblastoma treatment.
- B-Raf Kinase Interaction : The compound may also target serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. Inhibition of B-Raf can alter cell proliferation and survival signals, further contributing to its anticancer properties.
This compound exhibits several biochemical properties that enhance its therapeutic potential:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited aqueous solubility may affect bioavailability. |
| Metabolism | Metabolized into active or inactive metabolites, influencing overall efficacy. |
| Cellular Effects | Modulates cell signaling pathways, impacting gene expression and cellular metabolism. |
Anticancer Activity
A study investigated the cytotoxic effects of piperidine derivatives, including this compound, on various cancer cell lines. The compound demonstrated significant cytotoxicity against glioblastoma cells with an IC50 value indicating effective inhibition of cell proliferation .
Neuropharmacological Effects
Research has indicated that similar piperidine derivatives can enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties has been linked to improved brain penetration and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between 1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol and its analogues:
Key Observations :
- Ring Modifications : Substituting piperidine with pyrrolidone (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one ) introduces a lactam group, enhancing hydrogen-bonding capacity but reducing basicity compared to piperidine .
Physicochemical Properties
- LogP: The hydroxyl group in this compound likely reduces logP compared to its acetylated derivative (1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone) .
- Solubility : The hydroxyl and methyl groups on piperidine may enhance aqueous solubility relative to pyrrolidone derivatives (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one ), which have a rigid lactam ring .
Preparation Methods
Preparation of the Piperidin-4-ol Core
The piperidin-4-ol moiety, specifically 3-methylpiperidin-4-ol , is a critical intermediate in the synthesis. Several methods have been reported for its preparation:
- Reduction of 3-methylpiperidin-4-one derivatives:
Starting from racemic 3-methyl-4-oxo-piperidine derivatives, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions yields 3-methylpiperidin-4-ol. The reaction involves careful quenching with water and aqueous sodium hydroxide to avoid side reactions, followed by filtration and concentration to obtain the product as a yellow oil with near quantitative yield (100%).
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester + LiAlH4 in THF, reflux 3 h | 100% | Quenched with water and NaOH, purified by chromatography |
| 2 | Workup: filtration, concentration, chromatography | - | Product: 3-methylpiperidin-4-ol as yellow oil |
- Hydrogenation and reductive amination:
Alternative methods involve catalytic hydrogenation using rhodium on charcoal (5% Rh/C) under hydrogen pressure (300 psi) in aqueous media at moderate temperatures (20–50 °C). This method is used for related piperidinyl derivatives and can be adapted for the piperidin-4-ol synthesis step.
Preparation of the 3-Chloropyrazin-2-yl Fragment
The chloropyrazine moiety is typically synthesized or sourced as 3-chloropyrazin-2-amine or related intermediates. The preparation involves:
- Halogenation and amination of pyrazine derivatives:
Starting from pyrazine precursors, selective chlorination at the 3-position and amination at the 2-position are performed. These steps may involve palladium-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl2 catalysis) with potassium phosphate as base in solvents like 1,4-dioxane and water at elevated temperatures (~110 °C).
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 3-Bromo-6-chloropyrazin-2-amine + Pd(dppf)Cl2, K3PO4, 1,4-dioxane/water, 110 °C, 1.5–2 h | ~90% | Purified by silica gel chromatography |
Coupling of Piperidin-4-ol with 3-Chloropyrazin-2-yl
The key step in preparing 1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is the coupling of the piperidin-4-ol core with the chloropyrazine ring. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:
Nucleophilic substitution:
The hydroxyl group at the 4-position of the piperidine can be activated or converted into a better leaving group (e.g., mesylate or tosylate), followed by reaction with 3-chloropyrazin-2-amine derivatives to form the C-N bond.Palladium-catalyzed cross-coupling:
Using Pd catalysts such as Pd(dppf)Cl2, the piperidinyl amine or alcohol derivatives are coupled with chloropyrazine halides under basic conditions (K3PO4) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (110–150 °C). Microwave irradiation can be used to accelerate the reaction.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 3-Chloropyrazin-2-amine + tert-butyl (4-methylpiperidin-4-yl)carbamate + DIPEA, NMP, microwave 150 °C, 2 h | ~90% | Purified by silica gel chromatography |
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate/n-hexane or dichloromethane/methanol mixtures.
- Crude products are often washed with brine and dried over sodium sulfate before concentration.
- Final compounds are isolated as oils or crystalline solids depending on the specific derivatives and conditions.
- Characterization includes mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and high-performance liquid chromatography (HPLC) to confirm purity and structure.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 3-methylpiperidin-4-one derivatives | LiAlH4 in THF, reflux, careful quenching | 100 | Produces 3-methylpiperidin-4-ol as yellow oil |
| Catalytic hydrogenation | 5% Rh/C, H2 300 psi, 20–50 °C, aqueous medium | ~100 | Alternative method for piperidinyl derivatives |
| Synthesis of 3-chloropyrazin-2-amine | Pd(dppf)Cl2, K3PO4, 1,4-dioxane/water, 110 °C | ~90 | Halogenation and amination steps |
| Coupling of piperidin-4-ol with chloropyrazine | Pd(dppf)Cl2, DIPEA, NMP, microwave 150 °C, 2 h | ~90 | Forms final C-N bond, purified by chromatography |
Research Findings and Notes
- The use of LiAlH4 reduction is well-established for converting keto-piperidine derivatives to the corresponding alcohols with high yields and purity.
- Catalytic hydrogenation using rhodium catalysts under hydrogen pressure offers a mild and efficient alternative, especially for sensitive substrates.
- Palladium-catalyzed cross-coupling reactions are versatile and provide high yields for coupling heterocyclic amines with piperidine derivatives.
- Microwave-assisted synthesis accelerates reaction times and can improve yields and selectivity.
- The choice of solvents and bases (e.g., NMP, DMF, K3PO4, DIPEA) is critical for optimizing reaction efficiency and minimizing side products.
- Purification by silica gel chromatography remains the standard to achieve high purity suitable for further applications.
This detailed analysis of preparation methods for This compound integrates diverse synthetic strategies, operational details, and yields from multiple authoritative sources to provide a professional and comprehensive guide for researchers and chemists working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
